An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)ethanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)ethanol: Properties, Synthesis, and Applications
Introduction
1-(2,5-Dichlorophenyl)ethanol is a halogenated aromatic alcohol that serves as a valuable intermediate in synthetic organic chemistry. Its structural features—a chiral secondary alcohol and a dichlorinated phenyl ring—make it a versatile building block for more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of chlorine atoms on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive synthon for drug discovery and development. This guide provides a comprehensive overview of the core chemical properties, synthesis, analysis, and applications of 1-(2,5-Dichlorophenyl)ethanol, offering field-proven insights for researchers and development professionals.
Chemical and Physical Properties
The physicochemical properties of 1-(2,5-Dichlorophenyl)ethanol are foundational to its handling, reactivity, and application. The two chlorine atoms on the phenyl ring increase the molecule's molecular weight and boiling point compared to its non-halogenated analog, 1-phenylethanol. They also render the aromatic ring electron-deficient, which can influence the reactivity of both the ring and the benzylic alcohol. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1475-12-3 | [1][2][3] |
| Molecular Formula | C₈H₈Cl₂O | [1][2][4] |
| Molecular Weight | 191.05 g/mol | [1][2][4] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 117 °C @ 2 Torr (257.9 °C @ 760 mmHg) | [2][5] |
| Density | 1.323 g/cm³ (predicted) | [5] |
| LogP | 3.04670 (predicted) | [5] |
| EINECS | 216-018-9 | [1][6] |
Molecular Structure and Spectral Analysis
The structure of 1-(2,5-Dichlorophenyl)ethanol features a stereocenter at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-1-(2,5-dichlorophenyl)ethanol.
Caption: Molecular structure of 1-(2,5-Dichlorophenyl)ethanol.
Spectral Properties Interpretation
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the δ 7.0-7.5 ppm region. The methine proton (CH-OH) will be a quartet around δ 4.8-5.0 ppm, coupled to the methyl protons. The methyl group (CH₃) will appear as a doublet around δ 1.5 ppm. The hydroxyl proton (OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.
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¹³C NMR: The carbon spectrum will show signals for the two non-equivalent chlorinated aromatic carbons and the four other aromatic carbons in the δ 120-145 ppm range. The carbon of the chiral center (CH-OH) is expected around δ 70-75 ppm, and the methyl carbon signal will be upfield, around δ 25 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad O-H stretching absorption in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.[7][8] A C-O stretching band will appear around 1050-1150 cm⁻¹. Characteristic C-Cl stretching bands will be visible in the fingerprint region below 800 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will likely show a molecular ion (M⁺) peak at m/z 190. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a definitive feature for fragments containing the dichlorophenyl moiety. A prominent fragment would be the loss of a methyl group (M-15) at m/z 175.
Synthesis and Mechanistic Insights
A common and reliable method for synthesizing 1-(2,5-Dichlorophenyl)ethanol is through the reduction of the corresponding ketone, 1-(2,5-dichlorophenyl)ethanone. This transformation is a cornerstone of synthetic chemistry and can be achieved with high efficiency.
Caption: Workflow for the synthesis of 1-(2,5-Dichlorophenyl)ethanol.
Experimental Protocol: Reduction of 1-(2,5-Dichlorophenyl)ethanone
Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its mild reaction conditions. Methanol serves as a protic solvent that both dissolves the starting material and protonates the resulting alkoxide intermediate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,5-dichlorophenyl)ethanone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the hydride reagent.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes. The slow addition is critical to manage the reaction rate and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. This step should be done carefully as hydrogen gas is evolved.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(2,5-Dichlorophenyl)ethanol.
Applications in Research and Drug Development
While direct applications of 1-(2,5-Dichlorophenyl)ethanol are not extensively documented, its structural analogues are crucial intermediates in the synthesis of high-value pharmaceutical compounds, particularly azole antifungals.[9] These drugs function by inhibiting the fungal cytochrome P450 enzyme essential for cell membrane synthesis.[10]
For instance, the closely related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a key precursor in the synthesis of widely used antifungal agents like Miconazole and Econazole.[9][] The synthesis of these APIs often involves the conversion of the hydroxyl group of a dichlorophenyl ethanol derivative into a leaving group, followed by nucleophilic substitution with imidazole.[12] By analogy, 1-(2,5-Dichlorophenyl)ethanol is a highly valuable starting material for the synthesis of novel azole derivatives, allowing researchers to explore how the 2,5-dichloro substitution pattern affects antifungal activity, selectivity, and pharmacokinetic properties.
Safety, Handling, and Toxicology
Trustworthiness: The following safety information is synthesized from data on structurally similar chemicals and general laboratory best practices. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling.
-
GHS Hazard Classification: Based on related compounds, 1-(2,5-Dichlorophenyl)ethanol is expected to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
If inhaled: Move the person to fresh air.[15]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
-
Toxicological Data: Specific toxicological data for 1-(2,5-Dichlorophenyl)ethanol is limited. For its precursor, 1-(2,5-Dichlorophenyl)ethanone, there is no available data for oral, inhalation, or dermal toxicity, nor for its effects on aquatic life.[16] Caution is therefore warranted.
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